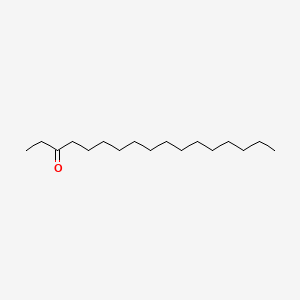
4-Aminoisophthalamide
Descripción general
Descripción
4-Aminoisophthalamide is a chemical compound with the molecular formula C8H9N3O2 . It is also known as 5-aminoisophthalamide hydrochloride . The compound has a molecular weight of 179.18 and 215.64 when it is in the form of hydrochloride .
Synthesis Analysis
The synthesis of 4-amino substituted phthalimides, which includes 4-Aminoisophthalamide, has been developed through an atom-efficient one-step process. This process can tolerate a wide range of substituents and yields compounds with interesting solvatochromic properties .Molecular Structure Analysis
The molecular structure of 4-Aminoisophthalamide is characterized by the presence of an amine group and a phthalimide group. The InChI code for this compound is 1S/C8H9N3O2.ClH/c9-6-2-4 (7 (10)12)1-5 (3-6)8 (11)13;/h1-3H,9H2, (H2,10,12) (H2,11,13);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminoisophthalamide include a density of 1.4±0.1 g/cm3 and a boiling point of 383.4±32.0 °C at 760 mmHg . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Fluorescence Monitoring
4-Aminophthalimide (4-AP) has been utilized in fluorescence monitoring studies. For instance, in a study involving polyacrylamide (PAA) gel, 4-AP was used to investigate the presence of various microenvironments within the gel. This research demonstrated that 4-AP's emission characteristics could change depending on the microenvironment, providing insights into the material's structure (Datta et al., 1997).
Micellar Aggregation Study
4-AP served as a fluorescence probe to study the aggregation behavior of micelles formed by different surfactants. This research provided valuable information on the polarity of micelle-water interfaces and the location of the 4-AP probe within micelles (Saroja & Samanta, 1995).
Polyamide Dendron Synthesis
In the field of polymer science, 5-(2-aminoethoxy)-isophthalic acid, a related compound, was used to synthesize polyamide dendrons. This study highlights the application of such compounds in creating complex polymer structures, potentially useful in various material science applications (Voit & Wolf, 1997).
Protein Interaction Studies
4-Aminophthalimide derivatives have been developed for studying dynamic protein interactions. These compounds, with fluorescence properties sensitive to the local environment, provide a tool for understanding complex biological processes (Loving & Imperiali, 2008).
Polymer Synthesis
4-Aminophthalic acid has been polymerized electrochemically to produce low molecular weight polymers. These polymers demonstrated temperature stability comparable to polyamide-imide polymers, indicating potential applications in high-temperature environments (Phillips, Spewock & Alvino, 1976).
Safety and Hazards
Propiedades
IUPAC Name |
4-aminobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTNPBFVLBUACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisophthalamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol](/img/structure/B3194345.png)


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3194372.png)

![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)







